Cevimeline N-Oxide
CAS No.: 469890-14-0
Cat. No.: VC0195710
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 469890-14-0 |
---|---|
Molecular Formula | C10H17NO2S |
Molecular Weight | 215.31 g/mol |
IUPAC Name | (2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |
Standard InChI | InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1 |
Standard InChI Key | DWWHPWWQQISZCA-BZCXBAJXSA-N |
Isomeric SMILES | C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1 |
SMILES | CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
Canonical SMILES | CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
Appearance | White to Off-White Solid |
Melting Point | >148°C |
Introduction
Chemical Structure and Properties
Cevimeline N-Oxide is formed through an oxidation reaction where an oxygen atom is added to the nitrogen atom in the cevimeline molecule. The parent compound, cevimeline, has the chemical structure of cis-2'-methylspiro{1-azabicyclo[2.2.2]octane-3, 5'- oxathiolane} hydrochloride . This N-oxidation process results in several key changes to the molecular properties:
Table 1. Chemical Properties of Cevimeline N-Oxide
Property | Description |
---|---|
Molecular Formula | C10H17NO2S |
CAS Number | 469890-14-0 |
Formation Mechanism | N-oxidation of cevimeline |
Structural Feature | Oxygen addition to nitrogen atom |
Physical Appearance | White to off-white solid |
The addition of an oxygen atom to the nitrogen moiety typically increases the compound's polarity and water solubility compared to the parent molecule. This modification also alters the molecule's hydrogen bonding capabilities and potentially its receptor binding characteristics, which may influence its pharmacological activity profile .
Metabolic Formation and Pharmacokinetics
Table 2. Distribution of Cevimeline Metabolites after 24 Hours
Metabolite | Percentage of Administered Dose |
---|---|
Unchanged cevimeline | 16.0% |
Cis and trans-sulfoxide | 44.5% |
Glucuronic acid conjugate | 22.3% |
Cevimeline N-oxide | 4.0% |
Other metabolites | 13.2% |
Absorption and Distribution Parameters
The parent compound cevimeline demonstrates the following pharmacokinetic parameters, which provide context for understanding the formation and distribution of its metabolites, including cevimeline N-oxide:
Table 3. Pharmacokinetic Parameters of Parent Compound (Cevimeline)
Parameter | Value | Condition |
---|---|---|
Time to Peak Concentration (Tmax) | 1.5-2 hours | Fasting conditions |
Time to Peak Concentration (Tmax) | 2.86 hours | After meal |
Mean Half-life | 5 ± 1 hours | Standard conditions |
Volume of Distribution | 6 L/kg | - |
Plasma Protein Binding | <20% | - |
These parameters suggest that cevimeline distributes extensively into tissues, providing opportunities for metabolism at various sites . The relatively low plasma protein binding (<20%) indicates that a substantial portion of the drug is available for metabolic processes, potentially including N-oxidation to form cevimeline N-oxide.
Biochemical Significance
The formation of cevimeline N-oxide represents an important detoxification and elimination pathway for cevimeline. N-oxidation generally increases the water solubility of nitrogen-containing compounds, facilitating their elimination through renal excretion.
Enzyme System | Role in N-Oxidation | Characteristics |
---|---|---|
Flavin-containing mono-oxygenases (FMOs) | Primary enzymes for N-oxidation | Require NADPH and molecular oxygen |
Cytochrome P450s | Secondary pathway for some N-oxidations | May contribute to N-oxide formation in certain compounds |
Peroxidases | Minor role in N-oxidation | Generally less specific for N-oxidation reactions |
Pharmacological Profile
As a metabolite of cevimeline, cevimeline N-oxide may retain some of the pharmacological properties of the parent compound or exhibit different biological activities. The parent compound, cevimeline, is a cholinergic agonist that binds to muscarinic receptors, particularly M1 and M3 subtypes, leading to increased secretion from exocrine glands such as salivary and sweat glands .
Property | Cevimeline | Cevimeline N-Oxide (Predicted) |
---|---|---|
Primary Receptor Targets | M1 and M3 muscarinic receptors | Potentially modified receptor affinity |
Main Pharmacological Effect | Increased secretion from exocrine glands | Likely reduced or altered cholinergic activity |
Clinical Significance | Used for treatment of dry mouth in Sjögren's Syndrome | Limited due to low concentration as metabolite |
Analytical Considerations
The detection and quantification of cevimeline N-oxide in biological samples present important analytical challenges and opportunities. Analytical methods for this metabolite would need to be sensitive and specific, particularly given its relatively low abundance compared to other metabolites.
Detection Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the most likely analytical approach for detecting and quantifying cevimeline N-oxide in biological samples. The N-oxide functional group provides distinctive fragmentation patterns in mass spectrometry, potentially enabling specific detection even in complex biological matrices.
Table 6. Analytical Considerations for Cevimeline N-Oxide Detection
Analytical Technique | Advantages | Challenges |
---|---|---|
HPLC-MS/MS | High sensitivity and specificity | Complex method development required |
LC-UV | Simpler instrumentation | Lower sensitivity for metabolites |
NMR Spectroscopy | Structural confirmation | Requires higher concentrations |
GC-MS | High separation efficiency | May require derivatization due to polarity |
Research Applications
The study of cevimeline N-oxide has several important research applications and significance in pharmaceutical science and medicine:
Pharmacokinetic Profiling
Understanding the formation and properties of metabolites like cevimeline N-oxide is essential for developing a complete pharmacokinetic profile of cevimeline. This knowledge helps in predicting drug behavior in different patient populations, potential drug-drug interactions, and the impact of genetic polymorphisms in metabolizing enzymes .
Metabolite Identification
The identification and characterization of cevimeline N-oxide contribute to the broader field of drug metabolism research, providing insights into N-oxidation pathways and their relevance in the processing of drugs containing nitrogen-containing heterocycles .
Biomarker Development
Drug metabolites can sometimes serve as biomarkers for assessing drug adherence, metabolic capacity, or the presence of specific metabolic pathways. The detection of cevimeline N-oxide in biological samples could potentially serve as a marker for cevimeline use or metabolism.
Table 7. Research Applications of Cevimeline N-Oxide Studies
Research Area | Potential Application |
---|---|
Pharmacokinetics | Complete metabolic profiling of cevimeline |
Analytical Chemistry | Development of detection methods for metabolites |
Drug Metabolism | Understanding N-oxidation pathways |
Biomarker Research | Potential marker for cevimeline use |
Drug Development | Insights for design of related compounds |
Future Research Directions
Several potential areas for future research on cevimeline N-oxide can be identified based on current knowledge gaps:
Metabolic Pathway Elucidation
Further investigation into the specific enzymes responsible for the N-oxidation of cevimeline and the factors that influence this metabolic pathway would enhance our understanding of cevimeline metabolism and potential sources of interindividual variability.
Analytical Method Development
Development of sensitive and specific analytical methods for the detection and quantification of cevimeline N-oxide in biological samples would facilitate further research on its pharmacokinetics and potential clinical applications.
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